(2S)-Octyl-alpha-hydroxyglutarate

DNA Repair Synthetic Lethality PARP Inhibitors

Modeling IDH-mutant biology requires precise stereochemical control. (2S)-Octyl-α-hydroxyglutarate resolves enantiomer-driven confounding by providing pure S-2HG intracellular delivery without mutant IDH transfection. • Induces BRCAness & PARP inhibitor sensitivity at 300-900 µM in WT cells (HeLa, HCT116, U2OS) • Inhibits TET hydroxylases at 500 µM; uniquely effective (S)-enantiomer for 5hmC assays • Enhances CD8+ T cell persistence-stereospecific effect not replicated by (2R)-Octyl-2-HG Supplied ≥98% purity, crystalline solid. Validated solubility in DMSO, DMF, Ethanol, PBS.

Molecular Formula C13H24O5
Molecular Weight 260.33 g/mol
Cat. No. B570914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Octyl-alpha-hydroxyglutarate
Synonyms(2S)-Octyl-2-HG;  2S-Hydroxypentanedioic Acid 1-Octyl Ester
Molecular FormulaC13H24O5
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C(CCC(=O)O)O
InChIInChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1
InChIKeyUJZOKTKSGUOCCM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

(2S)-Octyl-2-HG Product Specifications


(2S)-Octyl-alpha-hydroxyglutarate, also referred to as (2S)-Octyl-2-HG or Octyl-(S)-2HG, is the cell-permeable octyl ester derivative of the S-enantiomer of 2-hydroxyglutarate (S-2HG or L-2HG) . With a molecular weight of 260.33 g/mol and the linear formula C13H24O5, this synthetic metabolite analog is designed to bypass poor membrane permeability of endogenous 2HG, thereby enabling exogenously controlled intracellular accumulation for mechanistic studies [1]. As a competitive antagonist of α-ketoglutarate (αKG), it is a critical probe for investigating IDH-mutant cancers, homologous recombination deficiency, and epigenetic dysregulation involving αKG-dependent dioxygenases [2]. This compound is exclusively intended for laboratory research use, is supplied as a crystalline solid (≥95-97% purity), and is soluble in DMSO, DMF, Ethanol, and PBS .

Cell-Permeable Probe Enables controlled intracellular S-2HG accumulation for mechanistic studies.
Pathway Target Competitive αKG antagonist for αKG-dependent dioxygenase research.
Stereochemical Control (2S) enantiomer required for accurate modeling of S-2HG-dependent biology.

Enantiomer Selectivity: (2S)-Octyl-2-HG


Despite both (2S)-Octyl-α-hydroxyglutarate and (2R)-Octyl-α-hydroxyglutarate acting as αKG-competitive inhibitors, the stereochemistry of the chiral center at the C2 position dictates profoundly divergent biochemical outcomes and enzyme selectivity profiles that render these two enantiomers non-interchangeable in research models. While the (2R)-enantiomer (Octyl-D-2HG) is commonly employed to mimic IDH1/2 mutant oncometabolite accumulation, the (2S)-enantiomer demonstrates a distinct spectrum of activity, including a preferential role in TET enzyme inhibition and unique immunomodulatory effects on CD8+ T cells [1] [2]. Utilizing a racemic mixture or the incorrect enantiomer in studies of DNA repair or immunotherapy introduces confounding variables due to differential target engagement and opposing effects on specific prolyl hydroxylase (EglN) pathways [3]. Therefore, precise procurement of the (2S) stereoisomer is essential for ensuring accurate modeling of S-2HG-dependent biology and for achieving reproducible, interpretable data in homologous recombination and TET-mediated demethylation assays [1].

Enantiomer switch alters αKG-dependent dioxygenase inhibition profile, leading to divergent TET versus EglN effects.
(2R)-Octyl-2-HG does not recapitulate S-2HG-specific immunomodulatory effects observed in CD8+ T cells.
Racemic mixture introduces confounding variables, complicating interpretation in DNA repair and epigenetic assay models.

(2S)-Octyl-2-HG Differentiation Profile


HR Suppression: Comparable to (2R) Enantiomer

(2S)-Octyl-2-HG induces a dose-dependent suppression of homologous recombination (HR) repair capacity that is statistically and quantitatively indistinguishable from the (2R) enantiomer in the U2OS DR-GFP reporter system. This provides direct evidence that both enantiomers are sufficient to phenocopy the 'BRCAness' HR defect observed in IDH-mutant cells, validating the use of (2S)-Octyl-2-HG as a chemical inducer of HR deficiency [1].

HR Suppression
Head-to-head
(2S) and (2R) enantiomers show comparable dose-dependent HR suppression at matched concentrations; octyl-αKG control shows baseline activity.
Supports (2S) selection for HR-deficiency models with potency similar to (2R).
U2OS DR-GFP reporter; n=3 biological replicates.
DNA Repair Synthetic Lethality PARP Inhibitors

TET Inhibition: (2S) as Primary Active Isomer

While both enantiomers competitively inhibit αKG-dependent dioxygenases, (2S)-Octyl-α-hydroxyglutarate has been specifically described as the 'primarily active isomer' for the inhibition of Ten-Eleven Translocation (TET) methylcytosine dioxygenases [1] . This differential enzyme specificity is critical, as (2S)-2HG and (2R)-2HG exhibit distinct inhibitory profiles against specific TET family members and other dioxygenases such as EglN prolyl hydroxylases [2].

TET Inhibition
Class-level
Described as primarily active isomer for TET dioxygenase inhibition; increases H3K9me2 and H3K79me2 in U-87MG cells.
Informs selection for S-2HG-dependent TET inhibition studies over (2R).
No head-to-head IC50; class-level inference.
Epigenetics DNA Demethylation TET Enzymes

CD8+ T Cell Fitness Enhanced by S-2HG

Treatment of CD8+ T cells with exogenous octyl-ester S-2HG, but not octyl-ester R-2HG, enhances CD8+ T cell fitness in vivo and confers superior anti-tumor activity in adoptive transfer models [1]. This stereospecific effect is attributed to differential modulation of αKG-dependent enzymes regulating T cell differentiation and effector function [1].

CD8+ T Cell Activity
Head-to-head
S-2HG pre-treatment enhances CD8+ T cell anti-tumor response in adoptive transfer models; (2R)-2HG did not produce same effect.
Supports stereospecific investigation in T cell differentiation research.
In vivo adoptive transfer; ex vivo pre-treatment.
Immuno-Oncology Adoptive Cell Therapy T Cell Differentiation

Octyl Ester-Enhanced Cellular Uptake

Unlike endogenous 2-hydroxyglutarate, which exhibits poor membrane permeability due to its dicarboxylate nature, the octyl ester modification of (2S)-Octyl-α-hydroxyglutarate confers high cellular uptake and enables controlled, dose-dependent intracellular accumulation of S-2HG . This molecular engineering allows researchers to exogenously elevate S-2HG levels in wild-type cells to experimentally mimic the oncometabolite accumulation observed in IDH-mutant or hypoxic environments [1].

Cellular Uptake
Reported
Octyl ester essential for intracellular S-2HG accumulation and HR suppression; free acid form shows negligible uptake.
Validates requirement of octyl ester for cell-based S-2HG models.
HeLa and U2OS cells; 24 h exposure.
Cell Biology Oncometabolite Modeling Chemical Biology

KDM Inhibition and Histone Hypermethylation

Treatment of U-87MG glioblastoma cells with octyl-L-2-HG leads to a measurable increase in global histone H3 lysine methylation marks, specifically H3K9me2 and H3K79me2, via competitive inhibition of Jumonji-domain histone demethylases (KDMs) [1] [2]. This effect phenocopies the hypermethylation phenotype observed in IDH1 R132H-mutant gliomas and can be reversed by co-administration of cell-permeable α-ketoglutarate [1].

Histone Methylation
Reported
Both (2S) and (2R)-octyl-2-HG increase H3K9me2/H3K79me2 in U-87MG cells; reversible by octyl-αKG.
Supports hypermethylation modeling; both enantiomers effective in this assay.
U-87MG glioblastoma; western blot.
Histone Demethylase Epigenetics Chromatin Remodeling

(2S)-Octyl-2-HG Research Applications


HR Deficiency & PARP Inhibitor Synthetic Lethality

Use (2S)-Octyl-2-HG at 300-900 μM concentrations to chemically induce a homologous recombination (HR) repair defect in wild-type (IDH1/2 intact) cells, including HeLa, HCT116, DLD1, and U2OS lines [1]. This exogenous S-2HG treatment recapitulates the 'BRCAness' phenotype observed in IDH-mutant cancers, enabling the study of PARP inhibitor sensitivity and synthetic lethal interactions without requiring stable expression of mutant IDH alleles [1]. The (2S) enantiomer is equally effective as (2R)-Octyl-2-HG in suppressing HR, making it a valid alternative when S-2HG-specific biology is the focus [1].

TET-Mediated DNA Demethylation & 5hmC Depletion

Employ (2S)-Octyl-α-hydroxyglutarate at 500 μM as a cell-permeable competitive inhibitor of TET family 5-methylcytosine hydroxylases to study the role of active DNA demethylation in gene regulation, cellular differentiation, and disease models [2]. As the primarily active isomer for TET inhibition, the (2S) enantiomer is particularly suited for assays quantifying 5-hydroxymethylcytosine (5hmC) levels, TET hydroxylase activity assays using nuclear extracts, and studies linking TET dysfunction to epigenetic silencing .

CD8+ T Cell Fitness for Adoptive Cell Therapy

Pre-treat CD8+ T cells with octyl-ester S-2HG during ex vivo expansion and activation to enhance subsequent in vivo persistence and anti-tumor efficacy in adoptive cell transfer models [3]. The (2S)-Octyl-2-HG enantiomer demonstrates a unique, stereospecific capability to improve CD8+ T cell fitness and differentiation that is not observed with the (2R) enantiomer, positioning this compound as a specialized tool for immuno-oncology applications focused on S-2HG-mediated metabolic reprogramming of T lymphocytes [3].

Histone Hypermethylation in Chromatin Studies

Utilize (2S)-Octyl-2-HG to induce global increases in histone H3 lysine methylation (e.g., H3K9me2, H3K79me2) in glioma, leukemia, or other cancer cell lines, thereby modeling the histone hypermethylation signature characteristic of IDH-mutant tumors [4]. This application is valuable for investigating the causal relationship between oncometabolite accumulation, KDM inhibition, and downstream transcriptional consequences such as differentiation blockade and altered cell state [4]. Co-treatment with cell-permeable octyl-α-ketoglutarate can serve as a reversal control to validate on-target αKG-competitive effects [4].

Application
Selection Property
Validation Focus
HR deficiency and PARP inhibitor sensitivity models
αKG-competitive HR suppression
DNA repair pathway analysis and PARPi synergy screening
TET-dependent DNA demethylation studies
Primary isomer for TET inhibition (class-level)
5hmC depletion and TET activity assays
CD8+ T cell differentiation and persistence models
Stereospecific modulation of CD8+ T cell function
Adoptive transfer model and T cell fitness endpoints
Histone hypermethylation modeling in IDH-mutant contexts
KDM inhibition and histone methylation induction
Global H3K9me2/H3K79me2 changes and αKG reversibility

Technical Documentation Hub

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37 linked technical documents
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